2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-
Description
The compound "2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-" belongs to the benzimidazolone class, characterized by a bicyclic structure comprising fused benzene and imidazolone rings. The 1-phenylethenyl substituent at the N1 position introduces a conjugated vinylphenyl group, which may enhance lipophilicity and influence electronic properties through π-π interactions.
Properties
CAS No. |
60739-31-3 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(1-phenylethenyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
InChI Key |
MTVYCJRTXNTIGS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Alternative Carbonyl Sources
Phosgene or triphosgene can replace urea under milder conditions (25–50°C) in dichloromethane, though these reagents require careful handling due to toxicity.
Introduction of the Phenylethenyl Group
The phenylethenyl moiety is introduced via two primary strategies: aza-Michael addition and palladium-catalyzed cross-coupling .
Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
Benzimidazol-2-one undergoes aza-Michael addition with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) in polar aprotic solvents.
-
Reactants: 1H-Benzimidazol-2-one, cinnamaldehyde (molar ratio 1:2.5)
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Solvent: DMF
-
Conditions: Reflux, 4–5 hours
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Monitoring: TLC (Rf = 0.3–0.5 in ethyl acetate/hexane)
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Workup: Precipitation in ice-water, filtration, recrystallization from ethanol
Key Insight:
The oxo-form of benzimidazol-2-one dominates in polar media, facilitating nucleophilic attack at the α,β-unsaturated system.
Palladium-Catalyzed Coupling Reactions
A patent-derived method utilizes Suzuki-Miyaura coupling to attach aryl groups to pre-functionalized benzimidazol-2-one intermediates.
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Intermediate: 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one
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Coupling Partner: Styrylboronic acid
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Conditions: 80°C, 12 hours
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Yield: ~45–55% after column chromatography (silica gel, CHCl₃/MeOH 9:1)
One-Pot Tandem Synthesis
Recent advances combine cyclocondensation and functionalization in a single pot to improve efficiency.
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Step 1: React o-phenylenediamine with urea at 140°C for 1 hour to form benzimidazol-2-one.
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Step 2: Add cinnamaldehyde and K₂CO₃, heat at 100°C for 3 hours.
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Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, evaporate, and purify via recrystallization.
-
Yield: 62% (over two steps)
Industrial-Scale Production Techniques
Continuous Flow Reactors
Patents describe continuous flow systems for high-throughput synthesis, reducing reaction times by 30% compared to batch processes.
Parameters:
-
Residence Time: 20 minutes
-
Temperature: 150°C
-
Pressure: 10 bar
-
Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)
Purification Methods
-
Recrystallization: Ethyl acetate/hexane (3:1) achieves >98% purity.
-
Column Chromatography: Silica gel with CHCl₃/MeOH (95:5) eluent.
Comparative Analysis of Methods
*Estimated from analogous reactions.
Challenges and Optimization
Side Reactions
Solvent Selection
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- serves as a versatile building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. Various synthetic routes have been developed for its preparation, including condensation reactions between o-phenylenediamine and aldehydes or ketones under acidic conditions.
Types of Reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduced using sodium borohydride or lithium aluminum hydride.
- Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution depending on the conditions used.
Biological Applications
Research has indicated that this compound exhibits promising biological activities, including:
- Antibacterial Activity: Studies have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 4 µg/mL .
- Antifungal Activity: Moderate antifungal effects have been observed against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
- Anticancer Potential: The compound has been explored for its anticancer properties, particularly against breast cancer cell lines (MDA-MB-231), showing effective antiproliferative activity .
Medicinal Chemistry
The therapeutic potential of 2H-Benzimidazol-2-one derivatives is significant. They are being investigated for their roles in developing new drugs targeting various diseases due to their interaction with specific molecular targets such as enzymes and receptors .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzimidazole derivatives, including 2H-Benzimidazol-2-one, on human colorectal carcinoma cell lines (HCT116). The results indicated that specific derivatives exhibited IC50 values lower than standard drugs like 5-FU, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, synthesized derivatives were tested against Gram-positive and Gram-negative bacterial strains as well as fungal species. The findings revealed that certain compounds demonstrated significantly potent antimicrobial effects compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various biomolecules, including enzymes and receptors, through hydrogen bonding and other interactions. This interaction can modulate the activity of these biomolecules, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular formula inferred from similar benzimidazolones (e.g., Flibanserin: C20H21F3N4O).
Key Structural and Functional Insights:
Substituent Effects on Pharmacokinetics :
- The 1-phenylethenyl group in the target compound likely increases lipophilicity compared to polar substituents like the 3-hydroxypropyl group (logP reduction) or the piperazinyl moiety in Flibanserin . This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Halogenation (e.g., chlorine in Domperidone intermediates) improves receptor binding but may introduce metabolic stability challenges .
Synthetic Routes :
- Flibanserin derivatives are synthesized via alkylation reactions using reagents like MeOTf, with reaction times and stoichiometry critical for yield . The target compound may require similar methods, but substituent steric effects could necessitate longer reaction times or higher temperatures.
Biological Activity :
- Piperazinyl/piperidinyl groups (e.g., in Flibanserin and CAS 6961-12-2 ) are common in CNS drugs due to their affinity for serotonin/dopamine receptors. The 1-phenylethenyl group may mimic these interactions via aromatic stacking.
- Trifluoromethyl groups (e.g., in Flibanserin and NS-1619 ) enhance metabolic stability and electron-withdrawing effects, whereas the target compound’s vinyl group offers conjugation without significant electron modulation.
Biological Activity
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- (CAS No. 60739-31-3) is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H12N2O
- Molecular Weight : 236.27 g/mol
- Density : Approximately 1 g/cm³ (predicted)
- Melting Point : 170-171 °C
- LogP : 3.26 (indicating moderate lipophilicity)
Antibacterial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. A study by Yadi Reddy Bonuga et al. synthesized several novel 1,3-dihydro-2H-benzimidazol-2-one analogs and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Results
The following table summarizes the antibacterial activity of selected compounds derived from the benzimidazole framework:
| Compound | E. coli (Zone of Inhibition mm) | P. aeruginosa (Zone of Inhibition mm) | S. aureus (Zone of Inhibition mm) | S. pyogenes (Zone of Inhibition mm) |
|---|---|---|---|---|
| 6a | 16 | 15 | 16 | 18 |
| 6b | 18 | 19 | 17 | 18 |
| 6c | 23 | 22 | 19 | 20 |
| 6d | 25 | 24 | 21 | 20 |
| 6e | 29 | 28 | 24 | 24 |
| 6f | 29 | 28 | 23 | 20 |
| 6g | 28 | 26 | 22 | 22 |
| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |
From the results, compounds such as 6e , 6f , and 6g showed high antibacterial activity against all tested strains, indicating their potential as effective antibacterial agents .
The mechanism of action for benzimidazole derivatives often involves interaction with bacterial enzymes and receptors. The structural features of these compounds allow them to disrupt cellular processes in bacteria, leading to inhibition of growth and replication. This interaction can occur through hydrogen bonding and other non-covalent interactions with target biomolecules.
Therapeutic Applications
Beyond their antibacterial properties, benzimidazole derivatives have been explored for various therapeutic applications:
- Antifungal Activity : Some studies suggest that these compounds may also exhibit antifungal properties.
- Anticancer Potential : Research indicates that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
A notable study focused on the synthesis of benzimidazole derivatives and their evaluation against Trypanosoma cruzi and Leishmania spp., demonstrating that certain derivatives displayed remarkable in vitro activity with low cytotoxicity towards mammalian cells . This highlights the potential for developing selective treatments targeting specific pathogens while minimizing harm to human cells.
Q & A
Q. What are the common synthetic routes for preparing 2H-benzimidazol-2-one derivatives, and how can reaction conditions be optimized?
The synthesis of benzimidazolone derivatives often involves cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. For example, solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as a catalyst achieves high yields (up to 93%) by reacting substituted aldehydes with o-phenylenediamine derivatives under mild conditions (70–80°C). Key parameters include stoichiometric ratios (1:1 aldehyde:amine), catalyst loading (5–10 mol% TFA), and reaction time (3–5 hours). Characterization via ¹H/¹³C NMR and LCMS ensures product purity .
Q. How is the crystal structure of 2H-benzimidazol-2-one derivatives determined, and what structural features influence molecular packing?
X-ray crystallography is the gold standard for structural elucidation. For example, planar benzimidazole moieties in derivatives like 2-(1H-benzimidazol-1-yl)-1-phenylethanone exhibit dihedral angles of ~50° between the benzimidazole and phenyl rings. Intermolecular hydrogen bonding (N–H···O) forms layered networks, critical for stabilizing the crystal lattice. Synchrotron radiation (λ = 0.710–0.840 Å) and SHELX software are typically used for data refinement .
Q. What spectroscopic techniques are employed to characterize substituent effects in benzimidazolone derivatives?
¹H/¹³C NMR identifies substituent-induced chemical shifts, particularly for aromatic protons (δ 7.3–8.7 ppm) and NH groups (δ 10.2–11.2 ppm). LCMS confirms molecular weights (e.g., m/z 211.34 for 4-(1H-benzimidazol-2-yl)phenol). Infrared spectroscopy (IR) detects carbonyl stretching (1650–1700 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization of the benzimidazolone core be achieved for targeted biological activity?
Strategies include:
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C-5/C-6 positions using Pd(PPh₃)₄ catalysts and boronic acids.
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at electron-rich positions, guided by computational DFT studies.
- Side-chain modifications : Alkylation of the NH group with propargyl bromides enhances solubility for pharmacokinetic studies .
Q. What mechanisms underlie the biological activity of 1-(1-phenylethenyl)-substituted benzimidazolones, and how are they validated?
Derivatives with vinylphenyl substituents (e.g., 3-(1-phenylethenyl)-1H-benzimidazole-2-thione) exhibit antimicrobial activity via inhibition of fungal CYP51 (lanosterol demethylase) or bacterial DNA gyrase. Mechanistic validation includes:
Q. How can computational modeling resolve discrepancies in reported biological activity data for benzimidazolone derivatives?
Conflicting data (e.g., varying IC₅₀ values against the same target) may arise from differences in substituent electronic effects or assay conditions. Strategies include:
Q. What analytical workflows address challenges in quantifying low-abundance benzimidazolone metabolites in pharmacokinetic studies?
LC-MS/MS with multiple reaction monitoring (MRM) achieves detection limits <1 ng/mL. For example, a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O/MeCN) separate metabolites. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions).
- Crystallization solvents : Use EtOAc/hexane (1:3) for high-purity single crystals.
- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate via MIC/MBC endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
